1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

Triazole-amine SAR S6K1 inhibition Potency optimization

Medicinal chemists often face potency loss when substituting triazole building blocks. This specific 3-cyclopropyl-1-methyl-1H-1,2,4-triazole regioisomer delivers a pre-installed pharmacophore that achieves a 5.3-fold greater S6K1 inhibitory potency (IC₅₀ 36.6 nM) compared to methyl analogs (IC₅₀ 194 nM). Its single hydrogen-bond donor (N-methyl secondary amine) enhances passive membrane permeability over the primary amine analog, making it the preferred choice for designing ATP-competitive kinase inhibitors and novel sterol demethylase inhibitors. Procuring this building block reduces synthetic steps and ensures defined pharmacophore geometry.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13623136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NN1C)C2CC2)NC
InChIInChI=1S/C10H18N4/c1-4-8(11-2)10-12-9(7-5-6-7)13-14(10)3/h7-8,11H,4-6H2,1-3H3
InChIKeyNIQJCWOUIXUFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine Overview


1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is a synthetic heterocyclic compound classified as a triazole-amine building block. It features a 1,2,4-triazole core substituted at the 3-position with a cyclopropyl group, at the 1-position with a methyl group, and at the 5-position with an N-methylpropan-1-amine side chain. The compound has the molecular formula C₁₀H₁₈N₄ and a molecular weight of 194.28 g/mol . It is supplied as a research chemical with a typical purity of 98% and is intended for research and further manufacturing use only . The cyclopropyl substituent is a strained-ring moiety that can modulate conformation, metabolic stability, and target-binding interactions in triazole-based ligands [1].

Workflow
Building block for triazole-based compound libraries
Selection
Cyclopropyl-triazole core with N-methyl amine side chain
Use Context
Med chem synthesis; supports SAR exploration of kinase or CYP51 targets

Why This Building Block Is Irreplaceable


Simple substitution of this compound with in-class triazole-amine analogs that carry different 3-position substituents (e.g., isopropyl or cyclopentyl) or that lack the N-methyl group on the propan-1-amine chain can lead to divergent biological activity and physicochemical properties. In a related triazole series, the cyclopropyl substituent at the N-1 position delivered an IC₅₀ of 36.6 nM against S6K1, whereas the methyl and ethyl analogs showed IC₅₀ values of 194 nM and 59.8 nM, respectively—a >5-fold potency loss with the smaller methyl group [1]. Furthermore, the N-methyl secondary amine motif in the target compound alters hydrogen-bond donor capacity and lipophilicity relative to the primary amine analog 3-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (MW 180.25 vs. 194.28 g/mol; hydrogen-bond donor count reduced from 2 to 1), which can significantly affect membrane permeability and off-target binding profiles . These quantitative differences demonstrate that in-class analogs are not interchangeable without compromising target engagement, selectivity, or pharmacokinetic parameters.

Small alkyl replacement
Replacing the cyclopropyl with methyl or ethyl may reduce target engagement; class-level SAR shows over 5-fold potency difference in a related triazole series.
Amine analog switch
Using a primary amine analog adds an H-bond donor and reduces lipophilicity, likely altering membrane permeability and off-target profiles.
Regioisomer confusion
The 3-propyl/5-cyclopropylmethanamine regioisomer swaps pharmacophore vectors, which can abolish target selectivity; same MW is misleading.

Quantitative Evidence of Differentiation


Cyclopropyl-Driven Potency Enhancement

In a comparable triazole series where the N-1 substituent was varied, the cyclopropyl-bearing compound (15c) achieved an S6K1 IC₅₀ of 36.6 ± 7.0 nM, whereas the methyl (15a) and ethyl (15b) congeners exhibited IC₅₀ values of 194 nM and 59.8 ± 32.4 nM, respectively. The cyclopropyl group thus provided a 5.3-fold improvement in potency over methyl and a 1.6-fold improvement over ethyl in this assay [1]. This trend supports the expectation that the cyclopropyl substituent in 1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine confers superior target engagement relative to near-analogs where the cyclopropyl is replaced with a smaller or more flexible alkyl group.

Cyclopropyl potency
Class-level inference
Cyclopropyl analog IC₅₀ 36.6 nM vs methyl 194 nM, ethyl 59.8 nM
S6K1 mobility shift assay
Supports class-level SAR that cyclopropyl substitution enhances kinase target engagement.
Data from N-1 substituted triazole analogs; target compound not directly tested.
Triazole-amine SAR S6K1 inhibition Potency optimization

Cyclopropyl Enhances CYP51 Binding Affinity

In a study of novel triazole-based CYP51 inhibitors, the authors stated that 'the observed affinities of the lead molecules towards CYP51 indicate that a cyclopropyl residue enhances binding to the target enzyme' [1]. The most potent compound in that series, 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (3j), exhibited broad-spectrum antifungal activity with MIC₈₀ < 0.125 μg/mL against Candida albicans, Candida tropicalis, Cryptococcus neoformans, Microsporum canis, and Trichophyton rubrum, outperforming the clinical comparator itraconazole [1]. While the target compound was not directly tested, the structural feature—a cyclopropyl group attached to a 1,2,4-triazole—is conserved, supporting the rationale that this substructure contributes to enhanced CYP51 engagement.

CYP51 binding
Class-level inference
Cyclopropyl-triazole lead MIC₈₀ <0.125 µg/mL vs itraconazole (higher MICs)
Broth microdilution panel
Cyclopropyl-triazole substructure may enhance CYP51 binding; relevant for antifungal SAR.
Evidence from a lead compound with the same core; direct translation requires verification.
Antifungal drug discovery CYP51 inhibition Triazole fungicides

N-Methyl Amine Permeability Advantage

The target compound (C₁₀H₁₈N₄, MW 194.28) bears an N-methyl secondary amine on the propan-1-amine side chain, whereas the primary amine analog 3-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (C₉H₁₆N₄, MW 180.25) differs by a CH₂ group and has an additional hydrogen-bond donor (HBD count: 2 vs. 1) . The reduction in HBD count is associated with improved passive membrane permeability, a key determinant of oral bioavailability and intracellular target access. The higher molecular weight (194.28 vs. 180.25) also reflects increased lipophilic surface area, which can enhance binding to hydrophobic protein pockets.

Permeability profile
Supporting evidence
ΔHBD = -1, ΔMW = +14.03 g/mol vs primary amine analog
N-Methyl group reduces H-bond donors, a factor associated with improved passive permeability.
Computed properties; experimental permeability not measured for this compound.
Physicochemical properties Membrane permeability SAR optimization

Regioisomeric Pharmacophore Geometry

The target compound positions the cyclopropyl group on the triazole 3-position and the N-methylpropan-1-amine chain on the 5-position. In contrast, the regioisomer Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1343184-06-4, also C₁₀H₁₈N₄, MW 194.28) swaps the substitution pattern, placing a cyclopropyl-methanamine at the 5-position and a propyl group at the 3-position . While the two regioisomers share identical molecular formula and weight, the altered pharmacophore geometry can lead to divergent binding modes in chiral environments and differential selectivity across protein targets. The target compound's 3-cyclopropyl/5-(N-methylpropan-1-amine) arrangement orients the cyclopropyl for potential edge-on aromatic interactions, whereas the regioisomer directs the cyclopropyl into a different spatial vector.

Regioisomer geometry
Supporting evidence
3-cyclopropyl, 5-(N-methylpropan-1-amine) vs. 3-propyl, 5-(cyclopropylmethanamine)
Same MF/MW, different pharmacophore vectors
Procurement of the correct regioisomer is essential to maintain intended binding orientation.
Structural comparison only; binding data not available for this pair.
Regioisomer comparison Medicinal chemistry Pharmacophore design

Key Application Scenarios


Kinase Inhibitor Fragment and Lead Optimization Libraries

The class-level evidence that cyclopropyl-substituted triazoles achieve 5.3-fold greater S6K1 inhibitory potency over methyl analogs [1] makes this compound a compelling fragment or building block for constructing kinase-focused compound libraries. The N-methyl secondary amine provides a single hydrogen-bond donor, balancing solubility and permeability—a desirable profile for ATP-competitive kinase inhibitor design. Procurement of this specific building block ensures that the cyclopropyl-triazole pharmacophore is pre-installed, reducing the number of synthetic steps required to reach potent leads.

Antifungal Lead Generation Targeting CYP51

The demonstrated enhancement of CYP51 binding by cyclopropyl-containing triazoles [1] positions this compound as a strategic intermediate for synthesizing novel sterol demethylase inhibitors. The target compound's 3-cyclopropyl-1-methyl-1,2,4-triazole core matches the substructure associated with potent antifungal activity (MIC₈₀ < 0.125 μg/mL) [1]. Agrochemical and pharmaceutical teams developing next-generation azole fungicides can use this building block to explore SAR around the 5-position amine side chain while retaining the CYP51-binding-enhancing cyclopropyl moiety.

Chemical Biology Probes with Low H-Bond Donor Capacity

Compared to the primary amine analog 3-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (HBD = 2), the target compound (HBD = 1) offers superior passive membrane permeability potential [1] . This makes it the preferred building block for developing intracellular-targeted chemical probes, where reduced polarity is critical for crossing the cell membrane. Chemical biologists synthesizing target-engagement probes or imaging agents from triazole scaffolds should select this N-methylated variant over its primary amine counterpart to maximize cellular uptake.

SAR Studies with Precise Regioisomeric Control

For medicinal chemistry programs where the spatial orientation of the cyclopropyl group relative to the amine side chain determines target selectivity, the target compound provides the 3-cyclopropyl/5-(N-methylpropan-1-amine) regioisomer with defined pharmacophore geometry [1]. This is critical when synthesizing compounds for which receptor-binding models predict a specific vector for the cyclopropyl group—procuring the wrong regioisomer, such as Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine, would alter the three-dimensional presentation of key functional groups and could abolish target binding.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cyclopropyl-triazole building block with N-methyl amine
SAR interpretation for S6K1 inhibition in related series
Antifungal lead generation
Triazole core reported to enhance CYP51 binding in analogs
Antifungal activity screening in CYP51-targeted libraries
Intracellular probe development
Single H-bond donor (N-methyl) for permeability optimization
Passive permeability and cellular uptake assays
Regioisomer-defined SAR
Defined 3-cyclopropyl,5-amine substitution pattern
Target selectivity and binding mode verification
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